

Technical Guide: 2-((6-Chloropyrimidin-4-yl)oxy)benzotrile

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Compound of Interest

Compound Name: 2-((6-Chloropyrimidin-4-yl)oxy)benzotrile

CAS No.: 913846-53-4

Cat. No.: B1425453

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CAS Registry Number: 913846-53-4 Common Identity: Azoxystrobin Pyrimidine Intermediate; 4-Chloro-6-(2-cyanophenoxy)pyrimidine.[1][2]

Executive Summary

2-((6-Chloropyrimidin-4-yl)oxy)benzotrile is a critical electrophilic building block used primarily in the synthesis of Strobilurin fungicides, most notably Azoxystrobin.[1] Structurally, it consists of a pyrimidine core substituted at the 4-position with a 2-cyanophenoxy group and at the 6-position with a reactive chlorine atom.[1]

For drug development and agrochemical professionals, this molecule represents a "pivot point" in convergent synthesis. The remaining chlorine atom at the C6 position is highly susceptible to a second Nucleophilic Aromatic Substitution (

), allowing for the modular attachment of diverse pharmacophores (e.g., amines, phenols, or thiols) to generate libraries of bioactive pyrimidine ethers.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property	Specification
IUPAC Name	2-[(6-chloropyrimidin-4-yl)oxy]benzotrile
Molecular Formula	
Molecular Weight	231.64 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	98°C – 102°C
Solubility	Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water
Reactivity	High electrophilicity at C6 (Cl-C bond); Sensitive to hydrolysis under strong basic conditions at high temp.[1][2][3]
Storage	Inert atmosphere, 2-8°C (Hydrolysis risk over time)

Synthesis Protocol: Coupling

The synthesis of CAS 913846-53-4 relies on a controlled Nucleophilic Aromatic Substitution () reaction between 4,6-dichloropyrimidine and 2-hydroxybenzotrile (salicylonitrile).[1]

Rationale: 4,6-dichloropyrimidine is symmetric.[1] The first substitution breaks this symmetry.[1] The reaction must be controlled (stoichiometry and temperature) to prevent the formation of the bis-substituted byproduct (4,6-bis(2-cyanophenoxy)pyrimidine).[1]

Reagents & Materials

- Substrate A: 4,6-Dichloropyrimidine (1.0 equiv)[1]
- Nucleophile B: 2-Hydroxybenzotrile (1.0 equiv)[1]
- Base: Potassium Carbonate () (1.1 equiv) or DABCO (catalytic)[1]

- Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile ()^[1]

Step-by-Step Methodology

- Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 2-hydroxybenzointrile (11.9 g, 100 mmol) in anhydrous DMF (100 mL).
- Deprotonation: Add (15.2 g, 110 mmol) in portions. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will likely turn yellow.
- Addition: Cool the mixture to 0–5°C using an ice bath. Add 4,6-dichloropyrimidine (14.9 g, 100 mmol) slowly to the reaction mixture.
 - Critical Control Point: Slow addition at low temperature favors mono-substitution over bis-substitution.^[1]
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to 60°C and monitor by TLC (Hexane:EtOAc 3:1) or HPLC.^[1] Reaction typically completes in 4–6 hours.^[1]
- Quench & Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.^[1]
- Isolation: Filter the precipitate. Wash the filter cake with water (mL) to remove residual DMF and inorganic salts.^[1]
- Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane mixture to yield the target compound.
 - Target Yield: 85–92%.^[1]

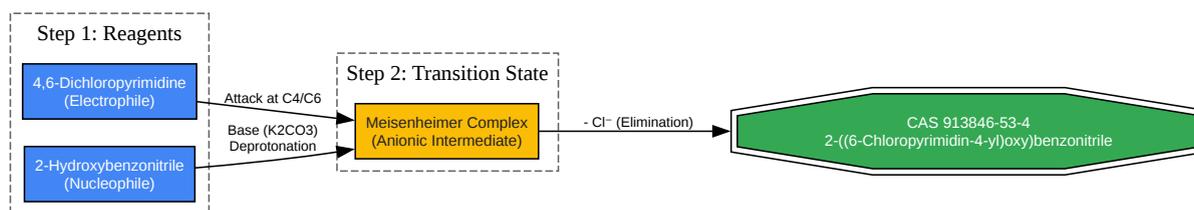
Mechanistic Pathway & Logic

The reaction proceeds via an addition-elimination mechanism (

).^[1] The electron-deficient pyrimidine ring (activated by the two electronegative nitrogens and chlorines) accepts the phenoxide nucleophile.^[1]

Visualization: Synthesis Workflow

The following diagram illustrates the synthesis logic and the subsequent divergence point for downstream applications.



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Figure 1: Reaction pathway for the synthesis of CAS 913846-53-4 via nucleophilic aromatic substitution.

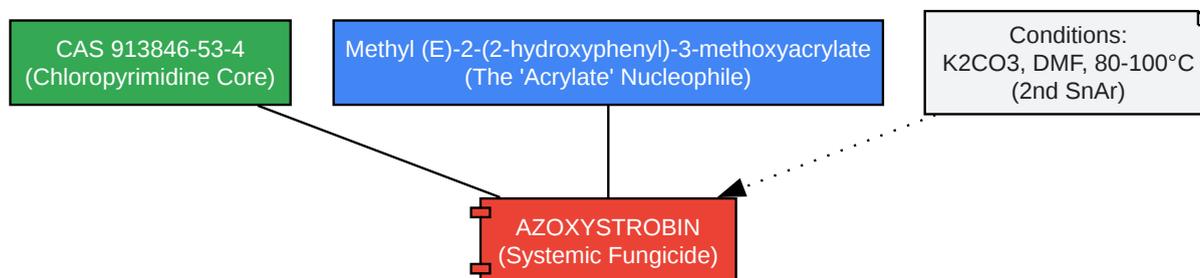
Applications: The Azoxystrobin Route

The primary industrial application of this intermediate is the synthesis of Azoxystrobin, a systemic fungicide. However, the logic applies to medicinal chemistry where the "Right-Hand Side" (RHS) phenol is replaced by various pharmacophores.^[1]

The Convergent Synthesis

In the manufacture of Azoxystrobin, CAS 913846-53-4 is reacted with a second complex phenol: Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.^[1]

Visualization: Downstream Application



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Figure 2: Convergent synthesis of Azoxystrobin utilizing CAS 913846-53-4 as the electrophilic scaffold.

Medicinal Chemistry Implications

While Azoxystrobin is an agrochemical, the pyrimidine ether scaffold is highly relevant in drug discovery.

- Kinase Inhibition: The chloropyrimidine core can be reacted with anilines to form structures analogous to Pazopanib or Gefitinib (though those are quinazolines/pyrimidines with different substitution patterns).[1]
- Antivirals: DAPY (Diarylpyrimidine) NNRTIs (e.g., Etravirine) utilize a central pyrimidine ring. [1] While DAPYs typically use -NH- linkers, ether-linked analogs are often explored in SAR (Structure-Activity Relationship) studies to modulate solubility and metabolic stability.[1]

Safety & Handling Guidelines

Researchers must adhere to strict safety protocols when handling this compound, primarily due to the nitrile functionality and the potential for hydrolysis to chloropyrimidines.

Hazard Class	Description	Precaution
Acute Toxicity	Harmful if swallowed or inhaled.[1] Nitriles can liberate cyanide in vivo (though less likely with stable benzonitriles). [1]	Work in a fume hood. Do not generate dust.[1]
Skin/Eye Irritant	Causes serious eye irritation and skin sensitization.[1]	Wear nitrile gloves and safety goggles.[1]
Reactivity	Reacts violently with strong oxidizing agents.[1] Hydrolyzes in strong acid/base.[1]	Store away from moisture and oxidizers.[1]

Waste Disposal: All aqueous waste from the synthesis (containing DMF and inorganic salts) must be treated as hazardous chemical waste.[1] Do not dispose of down the drain due to the ecotoxicity of pyrimidine derivatives (highly toxic to aquatic life, consistent with fungicidal activity).[1]

References

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